molecular formula C22H23FN2O4 B5300878 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5300878
M. Wt: 398.4 g/mol
InChI Key: WQZGBTPVRCEWNI-CZIZESTLSA-N
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Description

1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylaminoethyl group, a fluorophenyl group, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can interact with amino acid residues in the active site of enzymes, while the fluorophenyl and methoxybenzoyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-[2-(Dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness: 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethylaminoethyl group and the methoxybenzoyl group also contributes to its distinct properties compared to similar compounds .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-24(2)12-13-25-19(14-4-8-16(23)9-5-14)18(21(27)22(25)28)20(26)15-6-10-17(29-3)11-7-15/h4-11,19,26H,12-13H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGBTPVRCEWNI-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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